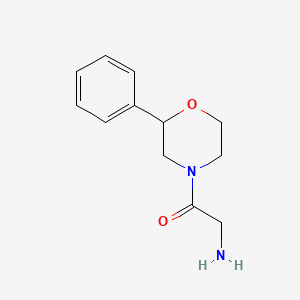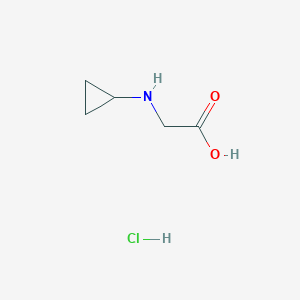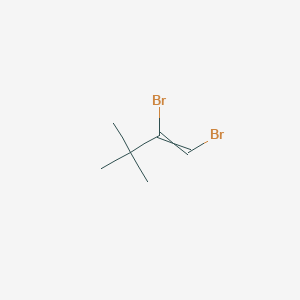
1,2-Dibromo-3,3-dimethylbut-1-ene
Übersicht
Beschreibung
“1,2-Dibromo-3,3-dimethylbut-1-ene” is a chemical compound with the molecular formula C6H10Br2 . It is also known by its IUPAC name "(Z)-1,2-dibromo-3,3-dimethylbut-1-ene" .
Synthesis Analysis
The synthesis of “1,2-Dibromo-3,3-dimethylbut-1-ene” can be achieved through several methods. One method involves the dehydrobromination of 1,2,3,4-tetrabromo-2,3-dimethylbutane, which results in 1,4-dibromo-2,3-dimethylbuta-1,3-diene . Another method involves the bromination of alkenes, alkynes, and anilines at room temperature using potassium bromide and orthoperiodic acid in dichloromethane-water (1:1) to prepare the corresponding brominated compounds .
Molecular Structure Analysis
The molecular structure of “1,2-Dibromo-3,3-dimethylbut-1-ene” consists of a carbon backbone with two bromine atoms attached . The exact structure can be found in databases like PubChem and ChemSpider .
Chemical Reactions Analysis
“1,2-Dibromo-3,3-dimethylbut-1-ene” can undergo several chemical reactions. For instance, it can undergo dehydrobromination to form various dienes . It can also participate in bromination reactions of alkenes, alkynes, and anilines .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Catalytic Studies
This compound also finds applications in catalytic studies. It has been used to investigate the homogeneous catalytic hydroformylation process. In one study, the hydroformylation of 3,3-dimethylbut-1-ene was examined, using Rh4(CO)12 as a catalyst, to understand the dynamics of the catalytic process (Li, Widjaja, & Garland, 2003).
Reaction Mechanism Studies
The compound is also instrumental in studying reaction mechanisms. For instance, its reactions with deuterium or deuterium oxide over oxide catalysts have been examined to understand the exchange reactions and isomerization processes in olefins (Kemball, Leach, Škundrić, & Taylor, 1972). Such studies are crucial for comprehending the behavior of olefins in various chemical reactions.
Photochemical Studies
Additionally, 1,2-Dibromo-3,3-dimethylbut-1-ene has been used in photochemical studies. For example, its interactions under photosensitization conditions have been explored to understand the reactions of vibrationally excited triplet states and biradical intermediates, which are fundamental in photochemistry (Montague, 1975).
Structural Analysis
It also plays a role in structural analysis studies. Investigations into the gas phase structure of related compounds, like 2,3-dimethylbut-2-ene, have been conducted using electron diffraction, providing insights into the molecular structure and bonding of such compounds (Carlos & Bauer, 1974).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,2-dibromo-3,3-dimethylbut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c1-6(2,3)5(8)4-7/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGBPINHTJNHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659899 | |
| Record name | 1,2-Dibromo-3,3-dimethylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-3,3-dimethylbut-1-ene | |
CAS RN |
99584-95-9 | |
| Record name | 1,2-Dibromo-3,3-dimethylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dibromo-3,3-dimethyl-1-butene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1417845.png)
![Methane;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]propanoate](/img/structure/B1417846.png)
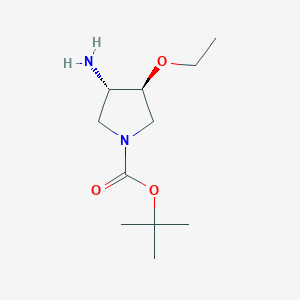
![3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid](/img/structure/B1417849.png)
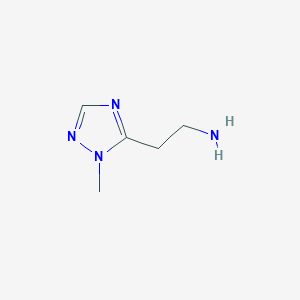
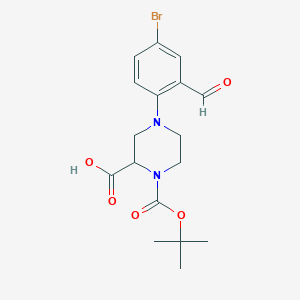
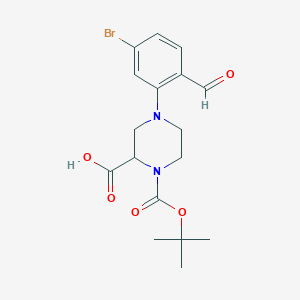
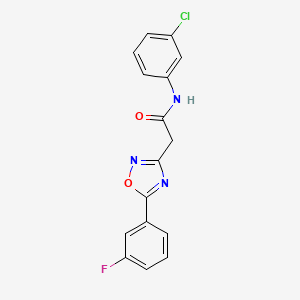
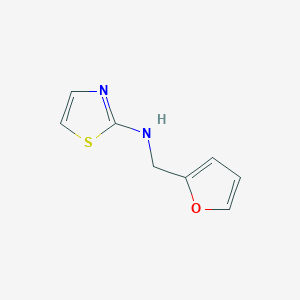
![3-{[3-(Methylamino)propyl]amino}-1-propanol](/img/structure/B1417862.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1417863.png)

